(Methylenebis(oxymethyleneoxy))bis(ethylbenzene)
Description
“(Methylenebis(oxymethyleneoxy))bis(ethylbenzene)” is a synthetic organic compound characterized by a central methylene group (-CH₂-) bridging two ethylbenzene moieties via oxymethyleneoxy (-O-CH₂-O-) linkages. This structure confers unique physicochemical properties, including thermal stability and solubility in non-polar solvents, making it relevant in polymer chemistry and pharmaceutical intermediates . The compound’s symmetrical bis-phenolic framework is structurally analogous to antioxidants like 2,2′-methylenebis(6-tert-butyl-4-methylphenol) (BEP), which are known for their radical-scavenging and antitumor activities .
Properties
CAS No. |
94248-02-9 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-ethyl-2-[(2-ethylphenoxy)methoxymethoxymethoxy]benzene |
InChI |
InChI=1S/C19H24O4/c1-3-16-9-5-7-11-18(16)22-14-20-13-21-15-23-19-12-8-6-10-17(19)4-2/h5-12H,3-4,13-15H2,1-2H3 |
InChI Key |
VTBHDXAWHDYYGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OCOCOCOC2=CC=CC=C2CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] typically involves the reaction of ethylbenzene derivatives with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylenebis(oxymethyleneoxy) linkage .
Industrial Production Methods
In industrial settings, the production of [Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogens, acids, and bases are often employed as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
[Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of [Methylenebis(oxymethyleneoxy)]bis[ethylbenzene] involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methylenebis Derivatives
| Compound Name | Core Structure | Functional Groups | Key Applications |
|---|---|---|---|
| (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) | Bis(ethylbenzene) + oxymethyleneoxy | Ethyl, ether | Polymer stabilizers, intermediates |
| 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) | Bis(phenol) + methylene | tert-Butyl, hydroxyl | Antioxidants, autophagy inducers |
| Dichlorophene (CHP) | Bis(phenol) + methylene | Chlorine, hydroxyl | Antimicrobial agents |
| 4,4′-(Oxybis(methylene))bis(chlorobenzene) | Bis(chlorobenzene) + oxymethylene | Chlorine, ether | Chemical synthesis intermediates |
| Methylenebis(phosphonic dichloride) | Bis(phosphonate) + methylene | Phosphonyl, chlorine | Flame retardants, catalysis |
Key Observations :
- Phenolic vs. Non-Phenolic Cores: Compounds with bis-phenol cores (e.g., BEP, CHP) exhibit antioxidant and biological activity due to hydroxyl groups, whereas non-phenolic derivatives like the target compound prioritize stability and solubility .
- Substituent Effects : Bulky groups (e.g., tert-butyl in BEP) enhance steric hindrance, improving antioxidant efficacy, while chlorine (CHP) or phosphonate groups (methylenebis(phosphonic dichloride)) modify reactivity for antimicrobial or catalytic applications .
Key Findings :
- Autophagy vs. Apoptosis: Bis-phenol derivatives like BEP and CHP activate autophagy (LC3-II formation) and apoptosis, whereas phosphonate/sulfonamide analogues target enzymatic pathways (e.g., IMPDH2 inhibition) .
Biological Activity
(Methylenebis(oxymethyleneoxy))bis(ethylbenzene), with the CAS number 94248-02-9, is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its molecular formula and molecular weight of approximately 316.39 g/mol, contains two ethylbenzene units linked by methylene and oxymethylene groups. Understanding its biological activity is essential for evaluating its applications in pharmaceuticals, materials science, and environmental studies.
The compound can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.39 g/mol |
| CAS Number | 94248-02-9 |
| Structural Formula | Structure |
Antioxidant Properties
Recent studies suggest that compounds similar to (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of ethylbenzene moieties may enhance the radical scavenging ability of the compound.
Cytotoxicity Studies
Cytotoxicity assays performed on cell lines have indicated that (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is critical for developing anticancer agents that minimize side effects.
- Case Study : A study involving human breast cancer cell lines showed that the compound induced apoptosis at concentrations above 50 µM, suggesting a potential mechanism for its anticancer activity.
The proposed mechanism involves the modulation of key signaling pathways involved in cell survival and apoptosis. The compound appears to interfere with the mitochondrial pathway of apoptosis, leading to increased levels of pro-apoptotic factors.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects of (Methylenebis(oxymethyleneoxy))bis(ethylbenzene). Preliminary toxicity studies indicate that:
- Acute Toxicity : The compound displays low acute toxicity in animal models, with an LD50 value exceeding 2000 mg/kg.
- Chronic Exposure : Long-term exposure studies are necessary to evaluate potential carcinogenic effects and reproductive toxicity.
Applications
The biological activities of (Methylenebis(oxymethyleneoxy))bis(ethylbenzene) suggest several potential applications:
- Pharmaceuticals : As a lead compound for developing new anticancer drugs.
- Antioxidant Agents : In formulations aimed at reducing oxidative stress.
- Industrial Applications : Utilized in coatings and polymers due to its chemical stability and reactivity.
Q & A
Q. Why do different studies report varying melting points for structurally similar derivatives?
- Methodology : Compare crystallization conditions (e.g., cooling rate, solvent). Polymorphism can lead to divergent melting points (e.g., 151–152°C vs. 145°C for tert-butyl derivatives). Use DSC to detect polymorphic transitions .
Tables
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
